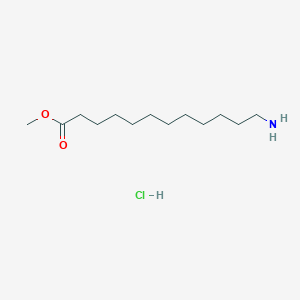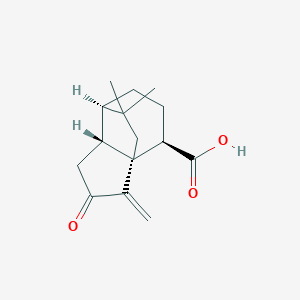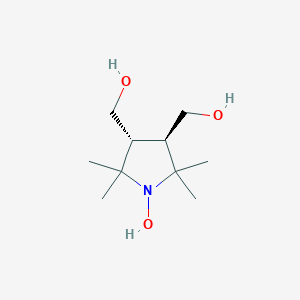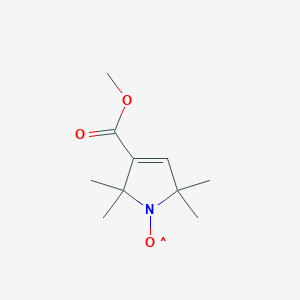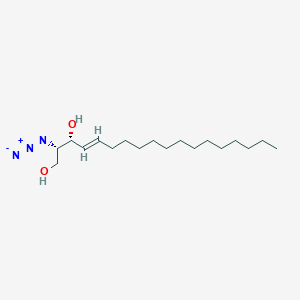
Azido-érythro-sphingosine
Vue d'ensemble
Description
2-Azido-4-octadecen-1,3-diol, also known as 2-Azido-4-octadecen-1,3-diol, is a useful research compound. Its molecular formula is C₁₈H₃₅N₃O₂ and its molecular weight is 325.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Azido-4-octadecen-1,3-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Azido-4-octadecen-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-4-octadecen-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des sphingomyélines
L’azido-érythro-sphingosine est utilisée comme intermédiaire clé dans la synthèse des sphingomyélines . La fonction azido sert de groupe masquant pour l’amine primaire réactive lors de l’étape de phosphorylation, qui est cruciale dans le processus de synthèse .
Production d’un étiquetage isotopique stable
L’this compound est utilisée dans la production de sphingomyélines deutérées, qui sont utilisées comme étiquetage isotopique stable en spectrométrie de masse . Ceci est particulièrement utile dans les études pharmacologiques pour la quantification spécifique des sphingomyélines dans les matières biologiques .
Recherche sur la transduction du signal et l’apoptose
Les sphingomyélines, synthétisées à l’aide d’this compound, jouent un rôle dans divers événements cellulaires tels que la transduction du signal et l’apoptose . Cela rend l’this compound précieuse dans la recherche liée à ces processus cellulaires.
Étude de la maladie de Niemann-Pick
Une anomalie du métabolisme des sphingomyélines déclenche des maladies graves telles que la maladie de Niemann-Pick, une maladie héréditaire rare . L’this compound, étant un composant clé dans la synthèse des sphingomyélines, est cruciale dans l’étude et la compréhension de cette maladie .
Synthèse de la D-érythro-sphingosine
L’this compound est utilisée dans la synthèse de la D-érythro-sphingosine . Cette synthèse implique la transformation sélective du groupe hydroxyle C-4 de la phytosphingosine en la double liaison 4,5-trans caractéristique de la sphingosine .</p
Mécanisme D'action
Target of Action
It is known that sphingosine, a related compound, plays a crucial role in various cellular events such as signal transduction and apoptosis .
Mode of Action
It is synthesized from 2-azido-3-o-benzoylsphingosine, which is known to act as a masking group for the reactive primary amine during the phosphorylation step . This suggests that Azido-erythro-sphingosine might interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that sphingosine, a related compound, is a significant component of sphingolipids, which are found in all cell membranes and play a role in various cellular events .
Pharmacokinetics
It is known that sphingosine, a related compound, is abundant in cell membranes, suggesting that azido-erythro-sphingosine might have similar distribution properties .
Result of Action
It is known that sphingosine, a related compound, plays a role in various cellular events such as signal transduction and apoptosis .
Action Environment
It is known that sphingosine, a related compound, is abundant in cell membranes, suggesting that the cellular environment might influence the action of azido-erythro-sphingosine .
Analyse Biochimique
Biochemical Properties
Azido-erythro-sphingosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the sphingolipid metabolic pathway, where it is converted to sphingosine-1-phosphate by the enzyme sphingosine kinase . This conversion is a critical step in maintaining the homeostatic balance of cells .
Cellular Effects
Azido-erythro-sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of Azido-erythro-sphingosine involves its conversion to sphingosine-1-phosphate by sphingosine kinase . This process involves binding interactions with the enzyme, leading to its activation. The generated sphingosine-1-phosphate then exerts its effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Azido-erythro-sphingosine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Azido-erythro-sphingosine is involved in the sphingolipid metabolic pathway . It interacts with the enzyme sphingosine kinase, which mediates its conversion to sphingosine-1-phosphate .
Transport and Distribution
The transport and distribution of Azido-erythro-sphingosine within cells and tissues involve its conversion to sphingosine-1-phosphate and its subsequent actions
Propriétés
IUPAC Name |
(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVDQFHDYWVTA-KRWOKUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103348-49-8 | |
| Record name | 2-Azidosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)
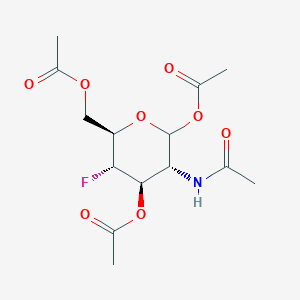
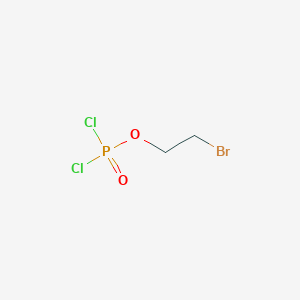
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)
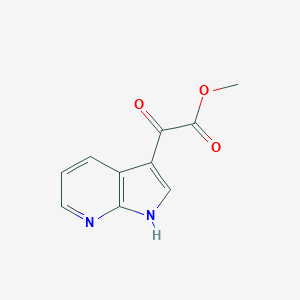

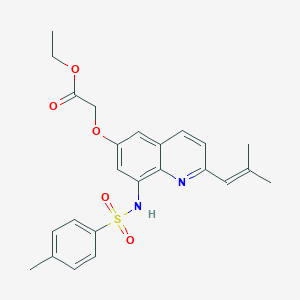
![Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate](/img/structure/B16001.png)

